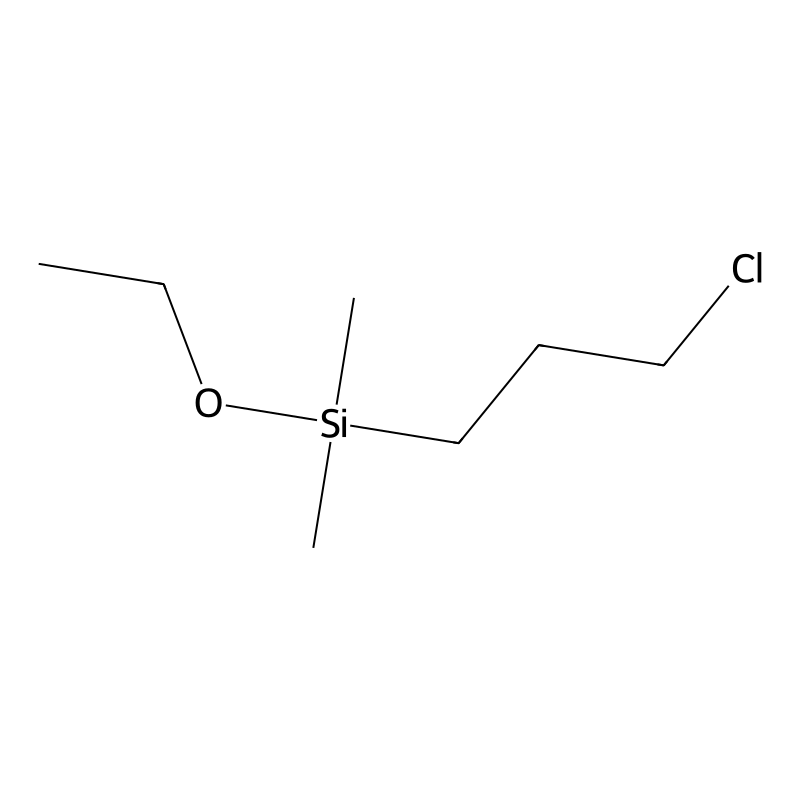(3-Chloropropyl)ethoxydimethylsilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Surface Modification:
(3-Chloropropyl)ethoxydimethylsilane is commonly employed as a silane coupling agent. These agents bridge the gap between organic and inorganic materials by forming covalent bonds with both. In the context of (3-Chloropropyl)ethoxydimethylsilane, the chloropropyl group (ClPr) covalently bonds to inorganic substrates like glass, silica, or metal oxides, while the ethoxydimethylsilane group (EtODMS) readily reacts with organic molecules containing hydroxyl (OH) groups. This unique property allows for the creation of silane-modified surfaces with tailored functionalities. For example, researchers can use (3-Chloropropyl)ethoxydimethylsilane to:
- Attach biomolecules like enzymes, antibodies, or DNA to various substrates for biosensing applications.
- Functionalize surfaces for cell adhesion and proliferation studies in cell biology.
- Create hydrophobic surfaces for microfluidic devices used in lab-on-a-chip technologies.
Organic Synthesis:
(3-Chloropropyl)ethoxydimethylsilane serves as a versatile building block in organic synthesis due to the presence of both a reactive chlorine atom and an ethoxy group. The chlorine atom can be readily substituted with various nucleophiles, enabling the introduction of desired functionalities into organic molecules. Additionally, the ethoxy group can be converted into other functional groups through various transformations, further expanding the synthetic possibilities.
Here are some examples of its use in organic synthesis:
- Synthesis of chloropropyl-containing organic compounds for various applications, such as drug discovery or polymer science.
- Preparation of functionalized organosilanes with diverse properties for material science research.
Polymer Chemistry:
(3-Chloropropyl)ethoxydimethylsilane finds applications in polymer chemistry due to its ability to introduce chloropropyl groups into polymer chains. This modification can:
(3-Chloropropyl)ethoxydimethylsilane is a chemical compound with the molecular formula C₇H₁₇ClOSi and a CAS number of 13508-63-9. This organosilicon compound features a chloropropyl group that enhances its reactivity and functionality in various applications. It is classified as a flammable liquid and vapor, posing hazards such as acute toxicity if ingested . The compound is primarily utilized as a coupling agent, improving adhesion and durability in materials by forming strong bonds with various substrates .
(3-Chloropropyl)ethoxydimethylsilane is likely to possess the following hazards:
- Corrosivity: The presence of a chlorine atom suggests potential skin and eye irritation.
- Hydrolysis: Reacts with moisture to release HCl gas, which is corrosive and toxic.
- Flammability: Data not available, but organic silanes can be flammable.
- Hydrolysis: In the presence of water, the silane can hydrolyze to form silanol groups, which can further react with other compounds or surfaces.
- Condensation Reactions: The compound can participate in condensation reactions with other silanes or organic compounds, leading to the formation of siloxane networks.
- Nucleophilic Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
These reactions are critical for its application in surface modification and as a coupling agent in composite materials.
The synthesis of (3-Chloropropyl)ethoxydimethylsilane typically involves the reaction of β-chloropropanol with dimethylchlorosilane. This process can be summarized as follows:
- Starting Materials: β-chloropropanol and dimethylchlorosilane.
- Reaction Conditions: The reaction is generally carried out under controlled conditions to manage temperature and pressure.
- Product Isolation: The resulting product is purified through distillation or chromatography to obtain (3-Chloropropyl)ethoxydimethylsilane in high purity.
This method highlights the importance of careful handling due to the flammability and toxicity of the reactants involved .
(3-Chloropropyl)ethoxydimethylsilane has several important applications:
- Coupling Agent: It is widely used in the formulation of adhesives, sealants, and coatings to enhance bonding between inorganic materials and organic polymers.
- Surface Treatment: The compound is utilized in surface modification processes to improve hydrophobicity and adhesion properties.
- Composite Materials: It plays a crucial role in the development of composite materials by providing better interfacial adhesion between different phases.
These applications leverage its ability to form strong chemical bonds and modify surface characteristics effectively .
While specific interaction studies involving (3-Chloropropyl)ethoxydimethylsilane are scarce, its reactivity suggests potential interactions with various substrates. Research on similar silanes indicates that they can significantly alter the physical and chemical properties of surfaces they are applied to. Further studies would be beneficial to elucidate its interactions with biological systems and environmental factors.
Several compounds share structural similarities with (3-Chloropropyl)ethoxydimethylsilane. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dimethylethoxysilane | C₆H₁₈O₂Si | Lacks chlorinated side chain; more hydrophobic |
| Trimethoxysilane | C₃H₉O₃Si | Contains methoxy groups; less reactive |
| Vinyltriethoxysilane | C₉H₁₈O₄Si | Contains vinyl group; used in polymerization |
(3-Chloropropyl)ethoxydimethylsilane's chlorinated side chain distinguishes it from these compounds, granting it unique reactivity patterns that are advantageous in specific applications like adhesion improvement and surface modification .
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant








